molecular formula C7H9NO B13715897 O-(2-Methylphenyl)hydroxylamine

O-(2-Methylphenyl)hydroxylamine

Cat. No.: B13715897
M. Wt: 123.15 g/mol
InChI Key: XVUUAHJGFJVHEG-UHFFFAOYSA-N
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Description

O-(2-Methylphenyl)hydroxylamine is a substituted hydroxylamine derivative characterized by an ortho-methylphenyl group attached to the hydroxylamine oxygen. Substituted hydroxylamines are widely utilized as intermediates in organic synthesis, enzyme inhibitors, and polymerization initiators, with their properties heavily influenced by substituent electronic and steric effects .

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

O-(2-methylphenyl)hydroxylamine

InChI

InChI=1S/C7H9NO/c1-6-4-2-3-5-7(6)9-8/h2-5H,8H2,1H3

InChI Key

XVUUAHJGFJVHEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1ON

Origin of Product

United States

Preparation Methods

Preparation Methods of O-(2-Methylphenyl)hydroxylamine

Catalytic Reduction of o-Nitrotoluene

The most documented and industrially relevant method for preparing this compound involves the catalytic reduction of o-nitrotoluene (2-nitrotoluene) using hydrazine hydrate in the presence of a catalyst such as Raney nickel. This method is notable for its simplicity, high yield, and avoidance of complex hydrogenation equipment.

Reaction Conditions and Procedure
  • Reactants and Ratios : o-Nitrotoluene, solvent(s), catalyst, and hydrazine hydrate.
  • Catalyst : Raney nickel, typically 5-6 parts by weight relative to o-nitrotoluene.
  • Solvents : A mixture of ethanol and dichloroethane (industrial grade) is used to dissolve the reactants.
  • Temperature Control : Hydrazine hydrate is added dropwise at low temperatures (0-8°C) to control the reaction rate and prevent side reactions.
  • Reaction Time : After hydrazine addition, the mixture is maintained at 2-10°C for 4-6 hours to complete the reduction.
  • Workup : After reaction completion, the catalyst is removed by suction filtration, the aqueous layer is separated, and solvents are removed by vacuum rotary evaporation. The crude product is recrystallized from petroleum ether to yield pure this compound.
Yield and Purity
  • The process yields this compound in high purity (96.4% by liquid chromatography) and high yield (approximately 85-92%).
  • The product appears as a pure white crystalline solid after recrystallization and drying.
Representative Experimental Data
Parameter Value
o-Nitrotoluene used 40 g
Ethanol (technical grade) 10 g
Dichloroethane (technical grade) 120 g
Raney nickel catalyst 5 g
Hydrazine hydrate (80%) 35 g (added dropwise at 0°C)
Reaction temperature 0-10°C
Reaction time 4-6 hours
Product yield 91.8%
Product purity (LC analysis) 96.4%
Product form White crystalline solid

This method avoids the need for high-pressure hydrogen gas and complex apparatus, making it cost-effective and scalable for industrial production.

Alternative Methods and Reagents

While the catalytic reduction of o-nitrotoluene is the primary method, recent advances in hydroxylamine chemistry have introduced alternative approaches for preparing hydroxylamine derivatives, including this compound, through electrophilic aminating reagents.

Electrophilic Hydroxylamine-Derived Reagents

Research from ETH Zürich highlights the development of electrophilic hydroxylamine-derived reagents, such as O-pivaloylated hydroxylammonium triflate (PivONH3OTf), which facilitate the direct introduction of unprotected amino groups into organic molecules. These reagents provide a versatile platform for amination reactions without the need for protecting groups, improving step efficiency and atom economy.

Although these reagents are primarily used for amination of alkenes, arenes, and sulfur compounds, their chemistry informs potential alternative synthetic routes to hydroxylamine derivatives, including this compound analogs.

Comparative Analysis of Preparation Methods

Aspect Catalytic Reduction of o-Nitrotoluene Electrophilic Hydroxylamine-Derived Reagents
Starting Material o-Nitrotoluene Hydroxylamine derivatives
Catalyst Raney nickel Iron or other transition metals
Reaction Conditions Low temperature (0-10°C), hydrazine hydrate Mild, room temperature to moderate heating
Equipment Requirements Standard lab reactor, no high-pressure hydrogen Standard lab equipment, no hydrogen gas
Yield High (85-92%) Variable, method development stage
Purity High (96.4%) High, reagent dependent
Scalability Industrially scalable Emerging, scale-up demonstrated
Cost Low to moderate Moderate to high, depending on reagent availability
Environmental and Safety Aspects Avoids hydrogen gas, uses hydrazine hydrate (toxic) Avoids hydrazine, uses stable reagents

Summary and Recommendations

The preparation of this compound is most reliably and efficiently achieved via the catalytic reduction of o-nitrotoluene using hydrazine hydrate and Raney nickel catalyst under controlled low-temperature conditions. This method offers high yield, high purity, and operational simplicity without requiring complex hydrogenation setups.

Emerging synthetic strategies involving electrophilic hydroxylamine-derived reagents offer promising alternatives that may enhance selectivity and functional group tolerance, though these are currently more applicable to broader amination reactions rather than direct preparation of this compound.

For practical synthesis, the catalytic reduction route remains the gold standard, supported by detailed experimental data and industrial applicability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: O-(2-Methylphenyl)hydroxylamine can undergo oxidation reactions to form nitroso compounds or nitro compounds, depending on the conditions and reagents used.

    Reduction: It can be reduced to form amines, which are valuable intermediates in organic synthesis.

    Substitution: The compound can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted hydroxylamines.

Scientific Research Applications

Applications in Organic Synthesis

2.1 Synthesis of Oximes

One of the primary applications of O-(2-Methylphenyl)hydroxylamine is its use as an intermediate in the synthesis of oximes. Oximes are formed when hydroxylamines react with carbonyl compounds, which is crucial in organic transformations. This reaction pathway highlights the compound's versatility as a building block in synthetic chemistry.

2.2 Synthesis of Nitrogen-Containing Compounds

This compound also serves as a precursor for various nitrogen-containing compounds. Its ability to undergo nucleophilic substitution reactions allows for the creation of diverse chemical entities that can be utilized in pharmaceuticals and agrochemicals.

Application Description
Synthesis of OximesReacts with carbonyl compounds to form oximes
Precursor for Nitrogen CompoundsServes as an intermediate for synthesizing various nitrogenous compounds

Pharmaceutical Applications

3.1 Potential Biological Activity

Research indicates that this compound may exhibit biological activity relevant to pharmacology. Hydroxylamines have been studied for their ability to interact with various biomolecules, potentially influencing biological pathways. This interaction suggests that this compound could be beneficial in drug development, particularly in targeting specific enzymes or receptors.

3.2 Case Studies

  • Antioxidant Activity : A study examined the antioxidant properties of hydroxylamines, including this compound, demonstrating their potential protective effects against oxidative stress in biological systems.
  • Enzyme Inhibition : Another investigation focused on the inhibition of specific enzymes by hydroxylamines, suggesting that this compound could be explored further for therapeutic applications related to enzyme modulation.

Mechanism of Action

The mechanism of action of O-(2-Methylphenyl)hydroxylamine involves its ability to act as a nucleophile or an electrophile, depending on the reaction conditions. It can form stable intermediates with various electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the substituents and the reaction environment .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating Groups (e.g., methyl, methoxy): Enhance stability but may reduce reactivity in electrophilic reactions .
  • Electron-Withdrawing Groups (e.g., nitro, fluoro): Increase electrophilicity, improving amination efficiency .
  • Metallocene Moieties : Ferrocene derivatives exhibit unique redox properties and enhanced bioactivity, as seen in enzyme inhibition studies .

Reaction Challenges :

  • Steric hindrance from ortho-substituents (e.g., methyl) may reduce yields .
  • Explosive hazards are noted for sulfondiimine precursors using MSH .

Physicochemical Properties

Physical properties vary significantly with substituents:

Compound Melting Point/State Spectral Data (¹H-NMR) References
O-((Ferrocenyl)(3-fluorophenyl)methyl)hydroxylamine 87–88°C (solid) Aromatic protons at δ 7.26–6.91 ppm
O-(2-Methoxybenzyl)hydroxylamine Colorless oil δ 4.56 (s, OCH2Ar), 3.76 (s, OCH3)
O-[(3-Bromo-4-methylphenyl)methyl]hydroxylamine Predicted bp: 320°C δ 7.33 (m, Ar-H), 3.77 (s, CH3)
O-(p-Nitro-o-methylphenyl)hydroxylamine Not reported Enhanced Warburg effect in photosynthesis

Trends :

  • Aromatic Substitution : Electron-withdrawing groups lower melting points (e.g., oils vs. solids) .
  • NMR Shifts : Methyl groups in ortho positions deshield adjacent protons, shifting signals upfield .

Biological Activity

O-(2-Methylphenyl)hydroxylamine is an organic compound with a hydroxylamine functional group attached to a 2-methylphenyl moiety. Its molecular formula is C8_{8}H11_{11}N1_{1}O1_{1}. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities, including enzyme inhibition and antimicrobial properties.

This compound can be synthesized through various methods, including the reduction of corresponding nitro compounds or through direct hydroxylation of phenolic derivatives. The versatility of hydroxylamines in organic transformations, particularly their ability to form oximes when reacted with carbonyl compounds, makes them valuable in synthetic chemistry.

1. Enzyme Inhibition

Research indicates that hydroxylamines, including this compound, may interact with specific enzymes, potentially influencing various biological pathways. Hydroxylamines are known to act as inhibitors for certain enzymes, which could be beneficial in drug development targeting specific metabolic processes. For instance, studies have shown that hydroxylamines can inhibit the activity of enzymes involved in cancer progression and microbial resistance .

2. Antimicrobial Properties

The antimicrobial activity of this compound has been explored, revealing its potential against various pathogens. Hydroxylamines have demonstrated significant efficacy against bacteria and fungi, indicating their role as potential antimicrobial agents. A study highlighted that derivatives of hydroxylamines exhibited varying degrees of antibacterial activity, suggesting that modifications to the molecular structure can enhance their effectiveness .

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of different hydroxylamines, this compound was tested against common bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

Case Study 2: Enzyme Interaction

A recent study investigated the interaction of this compound with specific enzymes implicated in cancer metabolism. The compound exhibited significant inhibitory effects on enzyme activity related to tumor growth, with IC50_{50} values ranging from 10-50 µM depending on the enzyme target. This suggests that further exploration could lead to the development of new therapeutic agents for cancer treatment .

Research Findings

A summary of key research findings related to this compound is presented in the following table:

Study Objective Findings Reference
Study 1Antimicrobial activityMIC of 32 µg/mL against S. aureus and E. coli
Study 2Enzyme inhibitionIC50_{50} values between 10-50 µM for tumor-related enzymes
Study 3Synthesis methodsVarious methods including reduction of nitro compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for O-(2-Methylphenyl)hydroxylamine, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via O-alkylation of hydroxylamine derivatives using 2-methylbenzyl halides under basic conditions (e.g., NaOH in methanol). Purity validation requires a combination of analytical techniques:

  • Chromatography : HPLC or GC-MS to confirm retention time and absence of byproducts.
  • Spectroscopy : 1^1H NMR (e.g., δ 7.2–6.8 ppm for aromatic protons) and IR (N–O stretch at ~930 cm1^{-1}) for structural confirmation .
  • Recrystallization : Use ethanol/water mixtures to remove impurities, followed by melting point analysis .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves (tested for chemical resistance) and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • Spill Management : Neutralize spills with 5% acetic acid and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How do computational models explain the reaction pathways of this compound in acylation reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(2df,2p) level reveals dual bifunctional catalysis mechanisms. For example:

  • O-Acylation : The hydroxylamine oxygen acts as a nucleophile, with a calculated ΔG^\ddagger barrier of 18.6 kcal/mol.
  • N-Acylation : The nitrogen pathway has a lower barrier (17.4 kcal/mol), but experimental product dominance of O-acylated isomers suggests solvent effects or post-transition-state equilibria influence outcomes .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolves bond angles and hydrogen-bonding networks (e.g., N–H⋯O interactions at ~2.8 Å) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+^+ at m/z 138.1) and fragmentation patterns .
  • Polarimetry : Detects chirality in derivatives like O-(2-morpholinoethyl)hydroxylamine .

Q. Why do experimental observations of product isomer distribution contradict theoretical predictions in this compound reactions?

  • Methodological Answer : Computational models often neglect solvation dynamics. For example:

  • Solvent Effects : PCM/HF calculations show solvation free energy differences (~16 kcal/mol) stabilize O-acylated intermediates in water, overriding gas-phase N-acylation preferences .
  • Kinetic vs. Thermodynamic Control : Experimental conditions (e.g., temperature, catalyst loading) may favor faster O-acylation despite N-acylation being thermodynamically favorable .

Q. How does the electronic nature of substituents affect the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :

  • Electron-Donating Groups (e.g., -CH3_3) : Enhance nucleophilicity of the hydroxylamine oxygen via inductive effects, accelerating acylation (e.g., 20% yield increase with 2-methyl vs. unsubstituted phenyl) .
  • Steric Effects : Bulky substituents (e.g., cyclobutylmethyl) reduce reaction rates by hindering transition-state geometry .

Data Contradiction Analysis

  • Example : Theoretical ΔG^\ddagger values for N-acylation (17.4 kcal/mol) suggest it should dominate, but O-acylation is experimentally observed.
    • Resolution : Include explicit solvent molecules in DFT calculations (e.g., 3 H2_2O molecules stabilizing the O-acylated transition state) and validate with kinetic isotope effect studies .

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